molecular formula C17H17NO4 B1396543 (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid CAS No. 1384435-43-1

(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid

Cat. No.: B1396543
CAS No.: 1384435-43-1
M. Wt: 299.32 g/mol
InChI Key: VKGDWHDFBDCAKP-INIZCTEOSA-N
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Description

(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group, a phenoxyphenyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenoxyaniline and (S)-2-bromo-3-phenylpropanoic acid.

    Formation of Intermediate: The 3-phenoxyaniline undergoes acylation with acetic anhydride to form N-(3-phenoxyphenyl)acetamide.

    Coupling Reaction: The N-(3-phenoxyphenyl)acetamide is then coupled with (S)-2-bromo-3-phenylpropanoic acid using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the acetamido group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

Industry:

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by mimicking the natural substrate and binding to the active site, thereby blocking the enzyme’s activity. The phenoxy group can interact with hydrophobic pockets, while the acetamido group can form hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

    (2S)-2-acetamido-3-phenylpropanoic acid: Lacks the phenoxy group, which may result in different biological activity and chemical reactivity.

    (2S)-2-acetamido-3-(4-phenoxyphenyl)propanoic acid: Similar structure but with the phenoxy group in a different position, potentially leading to variations in its interaction with molecular targets.

Uniqueness:

    Structural Features: The presence of both the acetamido and phenoxyphenyl groups in (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid provides unique chemical and biological properties.

    Reactivity: The specific arrangement of functional groups allows for selective reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)18-16(17(20)21)11-13-6-5-9-15(10-13)22-14-7-3-2-4-8-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGDWHDFBDCAKP-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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